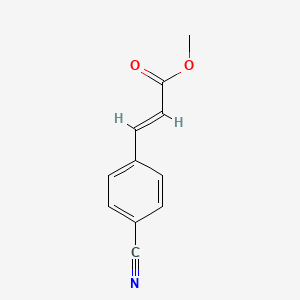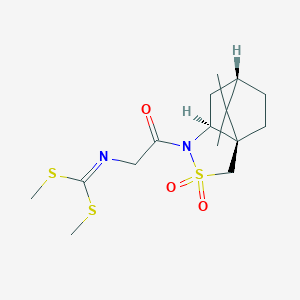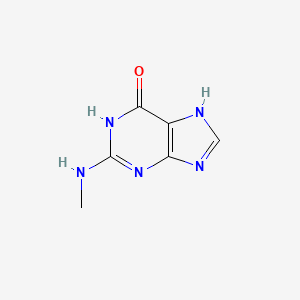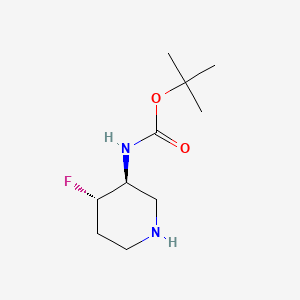
Sulfopyruvic Acid Dilithium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfopyruvic acid dilithium salt, also known as sulfopyruvate dilithium, is an organic compound composed of sulfur, oxygen, and hydrogen atoms. It is an important intermediate in the biosynthesis of many important compounds, including fatty acids, amino acids, and other metabolites. It has been studied extensively in recent years due to its numerous potential applications in medicine, biochemistry, and biotechnology.
Scientific Research Applications
Asymmetric Sulfinylation Reagents
Sulfopyruvic Acid Dilithium Salt is instrumental in asymmetric sulfinylation reactions. A study demonstrated that primary dialkylmagnesium compounds, when reacted with diarylsulfoxides and promoted by the dilithium salt of (S)-BINOL, resulted in alkyl aryl sulfoxides with high yields and enantiomeric excess, highlighting its potential in asymmetric synthesis (Ruppenthal & Brückner, 2015).
Enhancing Lithium-Ion Batteries
In lithium-ion batteries, a 3,4-dihydroxybenzoic acid dilithium salt has been proposed as a cathode additive. This additive compensates for lithium loss by extracting Li+ from the salt, making the battery both safer and greener by ensuring no remaining material is left behind, contributing to battery efficiency and environmental sustainability (Wang et al., 2019).
Electrolytes in Rechargeable Lithium Batteries
Various dilithium salts, including those based on bis[(perfluoroalkyl)sulfonyl]diimide dianions, are synthesized and characterized for use in polyethylene-oxide-based solid polymer electrolytes for rechargeable lithium batteries. These studies provide insights into how the structure of the dilithium salts, particularly the length of the perfluoroalkylene linking group, influences the ionic conductivity and overall performance of the batteries (Geiculescu et al., 2004).
Synthesis of Carbene Complexes
The use of sulfonyl-substituted dilithium methandiide in synthesizing carbene complexes reveals its potential in the stabilization of such complexes, especially with oxophilic metals like zirconium. This finding opens new pathways in the field of organometallic chemistry and catalysis (Becker & Gessner, 2014).
Future Directions
One study suggests that a 3,4-dihydroxybenzoic acid dilithium salt (a type of organic lithium salt) could be used as a cathode additive in lithium-ion batteries, leading to safer and greener batteries . This suggests potential future applications for similar dilithium salts, including Sulfopyruvic Acid Dilithium Salt, in the field of energy storage.
Mechanism of Action
- Sulfopyruvic Acid Dilithium Salt (CAS 103963-67-3) is a solid compound with the molecular formula C₃H₄O₆S•2Li .
- The organic part of the compound could potentially play a role in lithium-ion batteries, as seen in related research on 3,4-dihydroxybenzoic acid dilithium salt .
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Sulfopyruvic Acid Dilithium Salt plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the sulfur metabolism pathway. This compound acts as a substrate for these enzymes, facilitating the transfer of sulfur groups to other biomolecules . This interaction is essential for the synthesis of sulfur-containing amino acids and other sulfur-related compounds.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate specific signaling pathways that lead to the upregulation of genes involved in sulfur metabolism . This upregulation enhances the synthesis of sulfur-containing compounds, which are vital for cellular function and overall metabolic health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, this compound can inhibit certain enzymes involved in competing metabolic pathways, thereby redirecting metabolic flux towards sulfur metabolism . Additionally, it can bind to transcription factors, altering gene expression patterns to favor the synthesis of sulfur-containing compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but its stability can be influenced by factors such as pH and temperature . Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained upregulation of sulfur metabolism-related genes, indicating its lasting impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance sulfur metabolism without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including disruptions in cellular homeostasis and potential cytotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as sulfotransferases, which facilitate the transfer of sulfur groups to various substrates . This interaction is crucial for maintaining metabolic flux and ensuring the proper synthesis of sulfur-containing compounds. Additionally, this compound can influence metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound is essential for its biochemical activity, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it participates in sulfur metabolism and energy production. This subcellular localization is essential for the compound’s role in maintaining cellular homeostasis and metabolic health.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sulfopyruvic Acid Dilithium Salt involves the reaction of sulfopyruvic acid with lithium hydroxide.", "Starting Materials": [ "Sulfopyruvic acid", "Lithium hydroxide" ], "Reaction": [ "Dissolve sulfopyruvic acid in water to form a solution.", "Add lithium hydroxide to the solution and stir until the mixture is homogeneous.", "Heat the mixture to 60-70°C and maintain the temperature for 2-3 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it in a vacuum oven to obtain Sulfopyruvic Acid Dilithium Salt." ] } | |
CAS RN |
103963-67-3 |
Molecular Formula |
C₃H₄Li₂O₆S |
Molecular Weight |
182.01 |
synonyms |
2-Oxo-3-sulfo-propanoic Acid Dilithium Salt; 2-Oxo-3-sulfo-propanoic Acid Lithium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, 5-oxo-, stereoisomer (9CI)](/img/structure/B1148196.png)








